Cas no 2157419-42-4 (3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde)

3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde
- 2157419-42-4
- EN300-1292536
-
- インチ: 1S/C10H9N3O/c1-8-12-4-5-13(8)10-6-11-3-2-9(10)7-14/h2-7H,1H3
- InChIKey: CRDNVXHVXVBNTI-UHFFFAOYSA-N
- ほほえんだ: O=CC1C=CN=CC=1N1C=CN=C1C
計算された属性
- せいみつぶんしりょう: 187.074561919g/mol
- どういたいしつりょう: 187.074561919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1292536-50mg |
3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde |
2157419-42-4 | 50mg |
$528.0 | 2023-09-30 | ||
Enamine | EN300-1292536-1000mg |
3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde |
2157419-42-4 | 1000mg |
$628.0 | 2023-09-30 | ||
Enamine | EN300-1292536-5000mg |
3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde |
2157419-42-4 | 5000mg |
$1821.0 | 2023-09-30 | ||
Enamine | EN300-1292536-10000mg |
3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde |
2157419-42-4 | 10000mg |
$2701.0 | 2023-09-30 | ||
Enamine | EN300-1292536-250mg |
3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde |
2157419-42-4 | 250mg |
$579.0 | 2023-09-30 | ||
Enamine | EN300-1292536-2500mg |
3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde |
2157419-42-4 | 2500mg |
$1230.0 | 2023-09-30 | ||
Enamine | EN300-1292536-1.0g |
3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde |
2157419-42-4 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1292536-500mg |
3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde |
2157419-42-4 | 500mg |
$603.0 | 2023-09-30 | ||
Enamine | EN300-1292536-100mg |
3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde |
2157419-42-4 | 100mg |
$553.0 | 2023-09-30 |
3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde 関連文献
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehydeに関する追加情報
Comprehensive Overview of 3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde (CAS No. 2157419-42-4)
3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde (CAS No. 2157419-42-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining a pyridine core with a 2-methylimidazole substituent and an aldehyde functional group. Its distinct architecture makes it a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of novel drug candidates and crop protection agents.
The growing interest in imidazole-pyridine hybrids stems from their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Researchers are actively exploring the potential of 3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde as a building block for kinase inhibitors and other targeted therapies. Recent studies suggest its derivatives may play a role in addressing antibiotic resistance, a critical global health concern highlighted by the WHO.
From a synthetic chemistry perspective, the aldehyde group in 3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde offers versatile reactivity for various transformations, including condensation reactions, reductive amination, and nucleophilic additions. This makes the compound particularly valuable in combinatorial chemistry and high-throughput screening approaches. The presence of both pyridine and imidazole moieties contributes to its ability to form stable coordination complexes with transition metals, expanding its utility in catalysis and materials science applications.
In the context of green chemistry initiatives, researchers are investigating more sustainable synthetic routes to produce 3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde with reduced environmental impact. Recent advancements in flow chemistry and biocatalysis have shown promise in optimizing the production process while minimizing waste generation. These developments align with the pharmaceutical industry's growing emphasis on Process Mass Intensity (PMI) reduction and the principles of circular economy.
The compound's physicochemical properties, including its solubility profile and stability characteristics, make it particularly suitable for formulation development. Pharmaceutical scientists are exploring its potential in drug delivery systems, especially for poorly soluble active ingredients. The imidazole-pyridine scaffold demonstrates favorable interactions with biological membranes, suggesting possible applications in enhancing drug bioavailability.
Analytical characterization of 3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods are crucial for quality control in industrial applications and for establishing structure-activity relationships in medicinal chemistry research. Recent publications have highlighted novel spectroscopic signatures associated with this compound's unique molecular architecture.
In agrochemical research, derivatives of 3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde are being evaluated for their potential as next-generation plant growth regulators and pest control agents. The compound's structural features suggest possible modes of action involving interference with essential metabolic pathways in target organisms, while maintaining favorable environmental safety profiles.
The commercial availability of 3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde (CAS No. 2157419-42-4) through specialty chemical suppliers has facilitated broader research into its applications. Current market trends indicate growing demand for such specialized intermediates, driven by increased R&D investment in precision medicine and sustainable agriculture. Regulatory considerations for this compound focus on standard laboratory safety protocols rather than restrictive controls.
Future research directions for 3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde include exploration of its electronic properties for materials science applications, particularly in organic electronics and sensor technologies. The compound's conjugated system and potential for structural modification make it an interesting candidate for developing functional materials with tailored optoelectronic characteristics.
As the scientific community continues to investigate imidazole-containing compounds and pyridine derivatives, 3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde stands out as a versatile scaffold with multiple potential applications. Its ongoing study contributes valuable insights to heterocyclic chemistry while addressing contemporary challenges in drug discovery and sustainable chemical innovation.
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